molecular formula C11H10BrNO2 B1334648 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile CAS No. 60207-22-9

4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile

Cat. No. B1334648
CAS RN: 60207-22-9
M. Wt: 268.11 g/mol
InChI Key: UPIQMVADUQYNGB-UHFFFAOYSA-N
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Description

The compound "4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile" is a chemical of interest in various synthetic pathways. It is related to compounds that have been synthesized and studied for their potential biological activities and their use in creating more complex chemical structures. The papers provided discuss the synthesis and properties of structurally related compounds, which can offer insights into the behavior and reactivity of the compound .

Synthesis Analysis

The synthesis of related bromomethyl compounds involves multiple steps, starting from simple precursors. For instance, a natural product with a bromomethyl moiety was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another study describes the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, suggesting the versatility of bromomethyl groups in complex molecule construction . Additionally, 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl was synthesized from benzaldehyde condensation, reduction, sulfonylation, and bromation, indicating a multi-step process to introduce bromomethyl groups .

Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be quite intricate. The crystal structure of o-(bromomethyl)benzonitrile, a compound closely related to the one of interest, has been determined to be monoclinic with specific unit-cell dimensions and a calculated density. The structure was refined to a high degree of accuracy, indicating the precision with which such compounds can be characterized .

Chemical Reactions Analysis

Bromomethyl groups are reactive and can participate in various chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH afforded the corresponding methoxymethyl-substituted arylphenols . This demonstrates the potential for bromomethyl groups to undergo nucleophilic substitution reactions. Another study shows the formation of a bromonium ylide as a key intermediate in the synthesis of brominated compounds, highlighting the unique reactivity of bromomethyl groups in the presence of a rhodium catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds are influenced by their molecular structure. The crystallographic analysis provides insights into bond lengths and angles, which are crucial for understanding the reactivity and stability of these compounds . Additionally, the synthesis of "4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one" and its reactions with various amines to form heterocyclic systems indicate the versatility and reactivity of bromomethyl derivatives, which can be used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chromatographic Separation and Purity Determination

A study by Toribio et al. (2000) focuses on the separation and determination of diastereoisomers related to 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile using supercritical fluid chromatography. This technique is critical for analyzing the purity of such compounds, which is essential in various research contexts (Toribio et al., 2000).

Synthesis and Refinement Techniques

Teng Jun-jiang (2008) explored the synthesis and refinement of a compound closely related to 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile, providing insights into optimal conditions for synthesis and achieving high purity levels, which are crucial for scientific experiments (Teng Jun-jiang, 2008).

Application in Anticancer Research

Pradip K. Bera et al. (2021) reported on a complex involving a derivative of 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile, demonstrating potential anticancer activity. This highlights the compound's relevance in medicinal chemistry and cancer research (Bera et al., 2021).

Utility in Organic Synthesis

Research by Sun Xiao-qiang (2009) on the synthesis of 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl, which is structurally related to 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile, contributes to the understanding of organic synthesis processes. Such studies are instrumental in developing new organic compounds for various scientific applications (Sun Xiao-qiang, 2009).

Synthesis of Complex Molecules

The work of Peshkov et al. (2016) on synthesizing 4-(ω-X-alkyl)benzonitriles, involving structures similar to 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile, showcases the compound's role in creating complex molecules. This has implications in material science and pharmaceutical research (Peshkov et al., 2016).

Influence on Fungicide Development

Xie Wei-sheng (2007) researched synthesizing an intermediate for fungicide difenoconazole, utilizing a derivative of 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile. This underscores the compound's significance in developing agricultural chemicals (Xie Wei-sheng, 2007).

Safety And Hazards

The safety data for “4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile” indicates that it should be stored at temperatures between 2-8°C . It has been classified as a GHS07 substance, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-8-11(14-5-6-15-11)10-3-1-9(7-13)2-4-10/h1-4H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIQMVADUQYNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CBr)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383864
Record name 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile

CAS RN

60207-22-9
Record name 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 112 parts of 4-(2-bromoacetyl)-benzonitrile in 320 parts of butanol are added 5 parts of 4-methylbenzenesulfonic acid and 360 parts of benzene. Then there are added dropwise 46.5 parts of 1,2-ethanediol. Upon completion, sitrring is continued for 4 hours at reflux. The reaction mixture is evaporated. The oily residue is crystallized from 2,2'-oxybispropane. The product is filtered off and recrystallized from methanol, yielding 95.12 parts of 4-[2-(bromomethyl)-1,3-dioxolan-2-yl] benzonitrile; mp. 92.4° C.
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